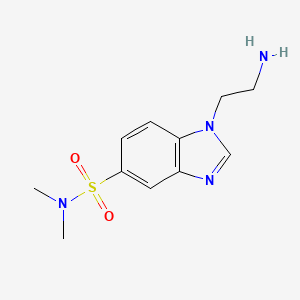

1-(2-Aminoethyl)-N,N-dimethyl-1H-benzimidazole-5-sulfonamide

Übersicht

Beschreibung

1-(2-Aminoethyl)-N,N-dimethyl-1H-benzimidazole-5-sulfonamide (AEDBMS) is a novel and versatile sulfonamide compound that has been the subject of intense scientific research in recent years. AEDBMS has been found to have a wide range of applications in both chemical and biological sciences. In particular, it has been used to synthesize a variety of organic compounds, and has also been found to have a number of biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Pharmaceuticals

Benzimidazole derivatives are widely used in the pharmaceutical industry due to their diverse biological activities. They have been developed as anticancers , antihypertensives , antivirals , antifungals , anti-HIVs , anti-convulsants , and anti-diabetics .

Material Science

In material science, benzimidazoles are utilized in chemosensing , crystal engineering , and fluorescence applications . They serve as important intermediates in dyes and polymer synthesis .

Corrosion Science

Benzimidazole derivatives play a role in corrosion science, where they are used as inhibitors to protect materials from corrosion .

Organic Reactions

These compounds are also important intermediates in organic reactions and have been employed as ligands for asymmetric catalysis .

Agriculture

In agriculture, benzimidazole derivatives are researched for their potential use as pesticides or fungicides, contributing to plant protection and yield improvement .

Electronics and Technology

Benzimidazole derivatives have applications in electronics and technology, possibly in the development of new types of electronic materials or devices .

Wirkmechanismus

Target of Action

A compound with a similar structure, n-(2-aminoethyl)-1-aziridineethanamine, is known to inhibit the angiotensin-converting enzyme 2 (ace2) . ACE2 plays a crucial role in cardiovascular disease and severe acute respiratory syndrome (SARS) .

Mode of Action

Based on the similar compound n-(2-aminoethyl)-1-aziridineethanamine, it may inhibit ace2, preventing the actions of angiotensin ii, which can lead to myocyte hypertrophy and vascular smooth muscle cell proliferation . This inhibition could potentially prevent viral attachment and entry .

Biochemical Pathways

Dopamine, a related compound, is known to play a significant role in several key functions in the brain, such as motor output, motivation and reward, learning and memory, and endocrine regulation .

Result of Action

The inhibition of ace2 by a similar compound, n-(2-aminoethyl)-1-aziridineethanamine, could potentially lead to a decrease in myocyte hypertrophy and vascular smooth muscle cell proliferation .

Eigenschaften

IUPAC Name |

1-(2-aminoethyl)-N,N-dimethylbenzimidazole-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O2S/c1-14(2)18(16,17)9-3-4-11-10(7-9)13-8-15(11)6-5-12/h3-4,7-8H,5-6,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTWKLFKKBYYJLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC2=C(C=C1)N(C=N2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Aminoethyl)-N,N-dimethyl-1H-benzimidazole-5-sulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

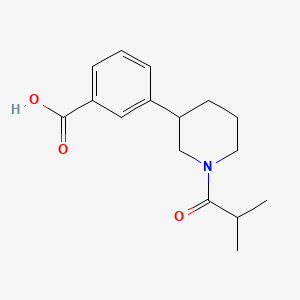

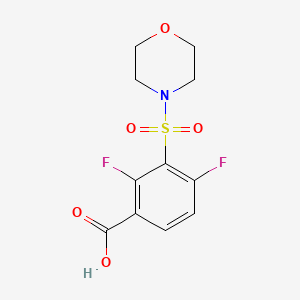

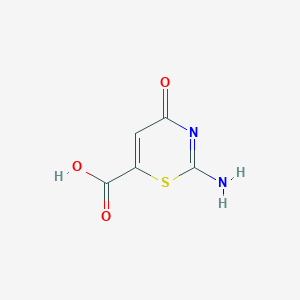

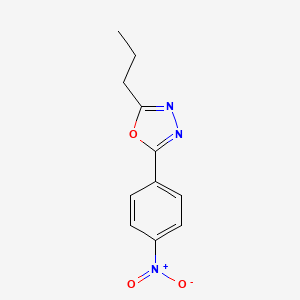

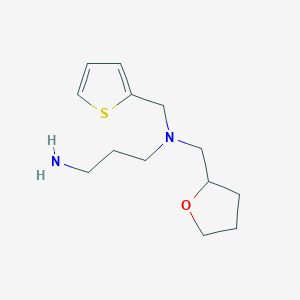

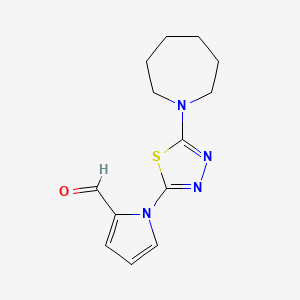

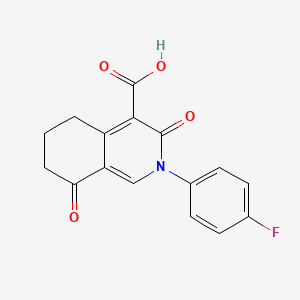

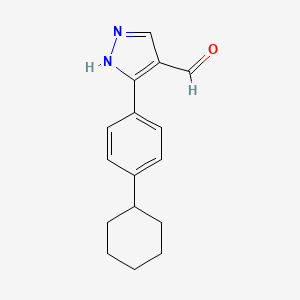

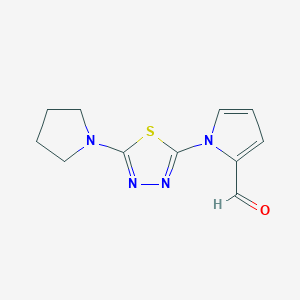

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Methylphenyl)-4-piperazin-1-yl-2H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1392534.png)

![(Cyclopropylmethyl)[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B1392535.png)

![3-[1-(Cyclopentylcarbonyl)piperidin-3-yl]benzoic acid](/img/structure/B1392537.png)

![1-[(2-Ethyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)carbonyl]piperidine-3-carboxylic acid](/img/structure/B1392552.png)

![{[1-(4-Methylbenzoyl)-2,3-dihydro-1H-indol-6-yl]methyl}amine](/img/structure/B1392554.png)